![molecular formula C24H23FN4O2 B2918473 N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105218-43-6](/img/structure/B2918473.png)
N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as compound X, is a novel small molecule that has gained interest among researchers due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Research into novel diphenylbutylpiperazinepyridyl derivatives, including compounds with structural similarities to "N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide," highlights the exploration of synthetic pathways and pharmacological properties. These compounds demonstrate potent inhibition of neurotransmitter uptake and modulation of neurotransmitter release, presenting potential therapeutic applications in neurological and psychiatric disorders (Pettersson, 1995).
Analgesic and Antiparkinsonian Activities
The synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been explored, leading to the discovery of compounds with notable analgesic and antiparkinsonian activities. These findings underscore the potential of such chemical frameworks in addressing pain management and Parkinson's disease, thereby opening new avenues for therapeutic interventions (Amr, Maigali, Abdulla, 2008).
Antimicrobial and Antitubercular Properties
Further investigations have led to the synthesis of carboxamide derivatives with demonstrated antitubercular and antibacterial activities, highlighting their potential as novel agents in combating infectious diseases. Such research is pivotal in the ongoing battle against resistant microbial strains, offering a foundation for developing new drugs with enhanced efficacy (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, Seelam, 2020).
Novel Fused Heterobicycles and Hybrid Derivatives
The creation of novel fused heterobicycles and hybrid derivatives from pyridine precursors illustrates the diverse synthetic capabilities and potential pharmacological applications of these compounds. Through molecular docking and in vitro screening, these studies provide a pathway for the development of innovative drugs targeting various molecular mechanisms (Flefel, El-Sofany, El-Shahat, Naqvi, Assirey, 2018).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-16(30)17-4-8-21(9-5-17)26-24(31)19-12-14-29(15-13-19)23-11-10-22(27-28-23)18-2-6-20(25)7-3-18/h2-11,19H,12-15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOVLNJSFUGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.